molecular formula C13H13NO2 B11891277 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

Cat. No.: B11891277
M. Wt: 215.25 g/mol
InChI Key: VOBIACZYDMTLNU-UHFFFAOYSA-N
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Description

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is a quinoline derivative with a methoxy group at the 4th position, and methyl groups at the 6th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. For this compound, the specific aldehyde used would be 4-methoxybenzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Methoxy-6,8-dimethylquinoline-2-carboxylic acid.

    Reduction: 4-Methoxy-6,8-dimethylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6,8-dimethylquinoline-2-carbaldehyde
  • 4-Methoxy-6,8-dimethyl-2-quinolinecarboxylic acid
  • 2-Methoxy-6,8-dimethylquinoline

Uniqueness

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of fluorescent probes or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-6,8-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-8-4-9(2)13-11(5-8)12(16-3)6-10(7-15)14-13/h4-7H,1-3H3

InChI Key

VOBIACZYDMTLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C=O)OC)C

Origin of Product

United States

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